2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a benzyl group, and a dichlorophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of an appropriate benzylamine with a dichlorophenyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the triazine ring and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The triazine ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed on the compound to modify its functional groups.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized triazine derivatives, reduced amine derivatives, and substituted benzyl or dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazine core and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its dichlorophenyl group can interact with various biological targets, making it useful in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
2-Methylamino-5-tert-butyl-1,3,4-thiadiazole
4-Amino-3-mercapto-6-tert-butyl-1,2,4-triazine-5(4H)-one
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Its triazine ring, benzyl group, and dichlorophenyl moiety provide distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2S/c19-13-7-6-12(9-14(13)20)22-16(26)10-28-18-24-23-15(17(27)25(18)21)8-11-4-2-1-3-5-11/h1-7,9H,8,10,21H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBABAKTNOIGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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